(R)-8-Chlorochroman-4-amine hcl
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Overview
Description
®-8-Chlorochroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives. It is characterized by the presence of a chlorine atom at the 8th position of the chroman ring and an amine group at the 4th position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-Chlorochroman-4-amine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with the preparation of the chroman ring structure.
Amination: The chlorinated chroman is then subjected to amination at the 4th position.
Formation of Hydrochloride Salt: The final step involves converting the amine into its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of ®-8-Chlorochroman-4-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-8-Chlorochroman-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Alcohols, Amines
Substitution: Various substituted chroman derivatives
Scientific Research Applications
®-8-Chlorochroman-4-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-8-Chlorochroman-4-amine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
8-Chlorochroman-4-amine: Lacks the ®-configuration and hydrochloride salt form.
8-Bromochroman-4-amine: Similar structure but with a bromine atom instead of chlorine.
4-Amino-2-chlorochroman: Chlorine atom at the 2nd position instead of the 8th.
Uniqueness
®-8-Chlorochroman-4-amine hydrochloride is unique due to its specific ®-configuration and the presence of both chlorine and amine functional groups at distinct positions on the chroman ring. This unique structure imparts specific chemical and biological properties, making it valuable for targeted research applications .
Properties
Molecular Formula |
C9H11Cl2NO |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
(4R)-8-chloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H/t8-;/m1./s1 |
InChI Key |
BXLLHMUHNIPMNB-DDWIOCJRSA-N |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC=C2Cl.Cl |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2Cl.Cl |
Origin of Product |
United States |
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